![molecular formula C14H20N2O2 B2415774 3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one CAS No. 1024126-30-4](/img/structure/B2415774.png)
3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MOCP, and its unique chemical structure makes it an ideal candidate for research in the fields of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity Research
The compound 3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one has been studied for its anticonvulsant properties. Research by Jackson et al. (2012) explored the anticonvulsant activity in mice and rats, correlating it with the compound's x-ray crystal structure. This study helps to understand the efficacy and mechanism of action of such compounds in treating convulsions (Jackson et al., 2012).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Ashry et al. (2019) investigated the reaction of functionalized enaminones, including 3-N-(aryl)amino cyclohex-2-en-1-ones, with carbon disulfide and other agents, leading to the formation of different heterocyclic structures (Ashry et al., 2019).
Aza-Claisen Rearrangement Studies
The compound also plays a role in the study of aza-Claisen rearrangement. Majumdar and Samanta (2001) synthesized various derivatives using this compound, contributing to the understanding of this chemical rearrangement process (Majumdar & Samanta, 2001).
Synthesis of Other Heterocyclic Systems
Research by Toplak et al. (1999) demonstrated the use of similar compounds in the preparation of various heterocyclic systems, showing the versatility of these compounds in synthetic chemistry (Toplak et al., 1999).
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
For instance, some oxazole derivatives inhibit the function of certain enzymes or proteins, while others may bind to specific receptors, altering their function .
Biochemical Pathways
Oxazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, some oxazole derivatives may inhibit the synthesis of certain proteins, while others may alter signal transduction pathways.
Result of Action
If it exhibits anti-inflammatory activity, it may result in the reduction of inflammation in the body .
Propiedades
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)4-11-6-12(8-13(17)7-11)15-14-5-10(3)18-16-14/h5,8-9,11H,4,6-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZOKBUQMWSTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CC(C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

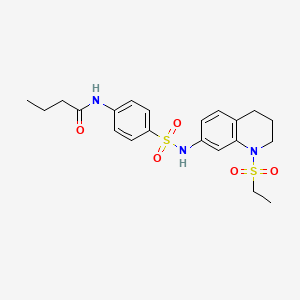

![8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2415693.png)
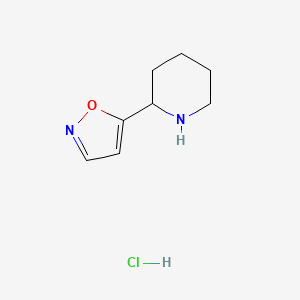
![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2415698.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2415699.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2415700.png)
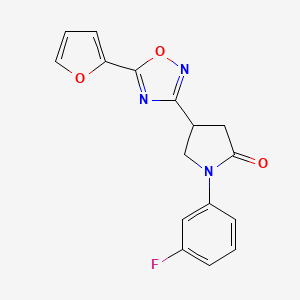

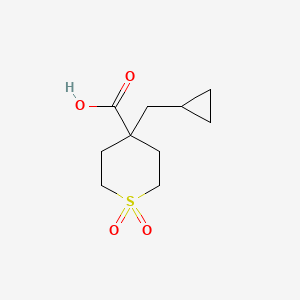
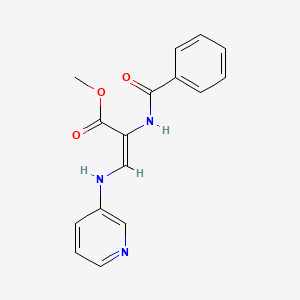
![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)
